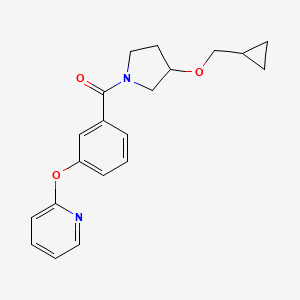

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, Phenyl(pyrrolidin-1-yl)methanone, is 175.23 .Scientific Research Applications

- The pyrrolidine ring is widely used by medicinal chemists due to its versatility. It allows efficient exploration of pharmacophore space, contributes to molecular stereochemistry, and provides three-dimensional coverage. Researchers can modify substituents on the pyrrolidine core to design novel drug candidates .

- Pyrrolidine derivatives exhibit diverse biological activities. Examples include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents .

- Nitrogen-containing heterocycles play a crucial role in drug discovery. The introduction of heteroatomic fragments allows modification of physicochemical properties, leading to better ADME/Tox results for drug candidates .

- Pyridin-2-yl-methanone motifs are important pharmaceutical intermediates. Transition metal-catalyzed oxidation of Csp3-H bonds enables the synthesis of these aromatic ketones .

- Pyrrolidin-2-one occurs naturally and in synthetic compounds. Its presence in various bioactive molecules underscores its significance .

Medicinal Chemistry and Drug Design

Biologically Active Compounds

Heterocyclic Scaffolds in Drug Development

Aromatic Ketones Synthesis

Natural Product Analogs

Safety and Hazards

Future Directions

The future directions of research involving similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could further provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-20(22-11-9-18(13-22)24-14-15-7-8-15)16-4-3-5-17(12-16)25-19-6-1-2-10-21-19/h1-6,10,12,15,18H,7-9,11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXKPQSSMFYUGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)